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Compound of Interest

Compound Name:
4-Chloro-7-methoxyquinazolin-6-yl

acetate

CAS No.: 230955-75-6

Cat. No.: B601132

Get Quote

CAS Number: 230955-75-6

This technical guide provides an in-depth overview of 4-Chloro-7-methoxyquinazolin-6-yl
acetate, a key intermediate in the synthesis of targeted cancer therapeutics. Designed for

researchers, scientists, and professionals in drug development, this document details its

chemical identity, synthesis, characterization, applications, and safety protocols, underpinned

by field-proven insights and authoritative references.

Introduction: The Quinazoline Scaffold in Oncology
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous biologically active compounds. Its rigid, planar structure and ability to form key

hydrogen bonds with protein kinase domains have made it a cornerstone in the development of

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a critical

signaling protein that, when mutated or overexpressed, can drive the growth of various

cancers. 4-Chloro-7-methoxyquinazolin-6-yl acetate serves as a pivotal building block in the
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synthesis of several of these targeted therapies, offering a versatile platform for the introduction

of various pharmacophoric groups.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-7-
methoxyquinazolin-6-yl acetate is essential for its effective use in synthesis and for ensuring

laboratory safety.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis of 4-Chloro-7-methoxyquinazolin-6-yl
acetate
The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate is a critical step in the

production of several EGFR inhibitors. The most common synthetic route involves the

chlorination of a quinazolinone precursor. This section provides a detailed, step-by-step

methodology based on established patent literature.

Synthetic Pathway Overview
The synthesis initiates from 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, which

undergoes acetylation followed by chlorination to yield the target compound.
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Caption: Synthetic pathway for 4-Chloro-7-methoxyquinazolin-6-yl acetate.

Experimental Protocol: Chlorination of 6-acetoxy-7-
methoxy-3,4-dihydroquinazolin-4-one
This protocol describes the chlorination step, a crucial transformation in the synthesis. The

choice of chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) is critical and can

influence reaction conditions and work-up procedures.[3]

Materials:

6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF) (catalytic amount)

Inert solvent (e.g., Toluene, Dichloromethane)

Ice water

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate
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Appropriate glassware and safety equipment

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a nitrogen inlet, suspend 6-acetoxy-7-methoxy-3,4-

dihydroquinazolin-4-one in an inert solvent.

Addition of Chlorinating Agent: Under a nitrogen atmosphere, add a catalytic amount of DMF.

Slowly add the chlorinating agent (thionyl chloride or phosphorus oxychloride) to the

suspension at room temperature.

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully

quench it by pouring it into ice water with vigorous stirring.

Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution

until the pH is approximately 7-8.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane

or ethyl acetate).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude 4-Chloro-7-methoxyquinazolin-6-yl acetate can be purified by

recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the

chlorinating agents with atmospheric moisture, which would lead to the formation of

hydrochloric acid and reduce the efficiency of the reaction.
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Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with the

chlorinating agent, which is a more reactive electrophile and facilitates the chlorination of the

quinazolinone.

Quenching in Ice Water: The quenching step is highly exothermic and must be performed

carefully to control the temperature and prevent the degradation of the product.

Neutralization: Neutralization is necessary to remove any remaining acidic byproducts and to

ensure the product is in its free base form for efficient extraction.

Characterization and Analytical Methods
The structural confirmation and purity assessment of 4-Chloro-7-methoxyquinazolin-6-yl
acetate are paramount. A combination of spectroscopic and chromatographic techniques is

employed for this purpose.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on the quinazoline ring, a singlet for the methoxy group protons, and a

singlet for the acetate methyl protons. The chemical shifts of the aromatic protons will be

influenced by the electron-withdrawing chloro group and the electron-donating methoxy

and acetoxy groups.[4]

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in

the molecule, including the carbonyl carbon of the acetate group and the carbons of the

quinazoline core.[4]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of

the compound. The predicted monoisotopic mass is 252.03017 Da.[5] The fragmentation

pattern can also provide structural information.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for

the C=O stretching of the ester group, C-Cl stretching, and C-O stretching of the methoxy

and acetate groups, as well as aromatic C-H and C=C stretching vibrations.
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for

assessing the purity of 4-Chloro-7-methoxyquinazolin-6-yl acetate. A reversed-phase

column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier

like trifluoroacetic acid) is typically used.

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the

progress of the synthesis and for preliminary purity checks.

Applications in Drug Development
4-Chloro-7-methoxyquinazolin-6-yl acetate is a crucial intermediate in the synthesis of

several EGFR tyrosine kinase inhibitors, which are used in the treatment of non-small cell lung

cancer and other malignancies.[6][7]

Role as a Synthetic Intermediate
The 4-chloro substituent is a key functional group that serves as a reactive handle for

nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various

aniline derivatives, which are essential for binding to the ATP-binding pocket of the EGFR

kinase domain.
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Caption: General scheme for the use of 4-Chloro-7-methoxyquinazolin-6-yl acetate in the

synthesis of EGFR inhibitors.

Example: Synthesis of a Gefitinib Analogue
Gefitinib is a first-generation EGFR inhibitor. While the direct synthesis of Gefitinib may utilize a

slightly different intermediate, the following scheme illustrates how 4-Chloro-7-
methoxyquinazolin-6-yl acetate can be used to synthesize a closely related analogue.[8][9]

Nucleophilic Aromatic Substitution: 4-Chloro-7-methoxyquinazolin-6-yl acetate is reacted

with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in a suitable solvent like isopropanol

at elevated temperatures to yield the corresponding 4-anilinoquinazoline derivative.[10]

Deacetylation: The acetate protecting group is then removed, typically by hydrolysis under

basic conditions (e.g., using ammonia in methanol), to reveal the free hydroxyl group.

Side-Chain Introduction: The final side chain, which often enhances solubility and

pharmacokinetic properties, is introduced by alkylating the hydroxyl group.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-
Chloro-7-methoxyquinazolin-6-yl acetate.

GHS Hazard Statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or

vapors.

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in

the refrigerator for long-term storage.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
4-Chloro-7-methoxyquinazolin-6-yl acetate is a fundamentally important building block in the

synthesis of a significant class of anti-cancer drugs. Its well-defined chemical properties and

reactivity make it an invaluable tool for medicinal chemists. This guide has provided a

comprehensive overview of its synthesis, characterization, and application, emphasizing the

scientific rationale behind the experimental procedures and its strategic importance in the

development of targeted therapies. A thorough understanding of this key intermediate is

essential for researchers and professionals dedicated to advancing the field of oncology drug

discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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